2-(4-acetylphenoxy)-N-(6-(benzyloxy)pyrimidin-4-yl)acetamide
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Overview
Description
2-(4-acetylphenoxy)-N-(6-(benzyloxy)pyrimidin-4-yl)acetamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a phenoxy group substituted with an acetyl group, a pyrimidinyl group substituted with a benzyloxy group, and an acetamide linkage, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-acetylphenoxy)-N-(6-(benzyloxy)pyrimidin-4-yl)acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of 4-acetylphenol: This can be achieved through the acetylation of phenol using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Synthesis of 6-(benzyloxy)pyrimidine: This involves the reaction of pyrimidine with benzyl alcohol under basic conditions to form the benzyloxy derivative.
Coupling Reaction: The final step involves coupling 4-acetylphenol with 6-(benzyloxy)pyrimidine using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability, as well as the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-acetylphenoxy)-N-(6-(benzyloxy)pyrimidin-4-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.
Substitution: The phenoxy and pyrimidinyl groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetyl group may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
2-(4-acetylphenoxy)-N-(6-(benzyloxy)pyrimidin-4-yl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-acetylphenoxy)-N-(6-(benzyloxy)pyrimidin-4-yl)acetamide involves its interaction with specific molecular targets. The phenoxy and pyrimidinyl groups may interact with enzymes or receptors, modulating their activity. The acetyl and benzyloxy groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-acetylphenoxy)-N-(6-methoxypyrimidin-4-yl)acetamide: Similar structure but with a methoxy group instead of a benzyloxy group.
2-(4-acetylphenoxy)-N-(6-(benzyloxy)pyridin-4-yl)acetamide: Similar structure but with a pyridinyl group instead of a pyrimidinyl group.
Uniqueness
2-(4-acetylphenoxy)-N-(6-(benzyloxy)pyrimidin-4-yl)acetamide is unique due to the specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both phenoxy and pyrimidinyl groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(4-acetylphenoxy)-N-(6-phenylmethoxypyrimidin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-15(25)17-7-9-18(10-8-17)27-13-20(26)24-19-11-21(23-14-22-19)28-12-16-5-3-2-4-6-16/h2-11,14H,12-13H2,1H3,(H,22,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDWZFIULOQPJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC(=NC=N2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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